4-(2,4-Dichlorophenoxy)phenol

Overview

Description

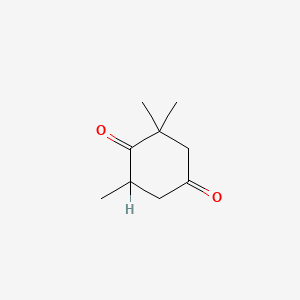

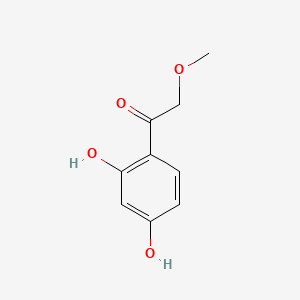

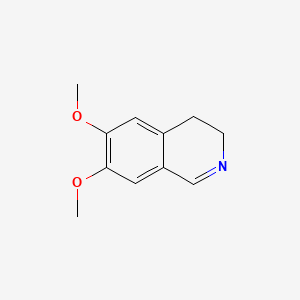

4-(2,4-Dichlorophenoxy)phenol is an organic compound with the molecular formula C12H8Cl2O2. It is a chlorinated derivative of phenol and is known for its antimicrobial and antiseptic properties. This compound is often used in various industrial and research applications due to its chemical stability and effectiveness in inhibiting microbial growth .

Mechanism of Action

Target of Action

4-(2,4-Dichlorophenoxy)phenol, also known as Triclosan (TCS), is a broad-spectrum antimicrobial agent . It is used in various personal care products such as soaps, skin creams, toothpaste, and deodorants . TCS targets multiple cytoplasmic and membrane sites in bacteria, including RNA synthesis and the production of macromolecules . It also blocks the synthesis of fatty acids by inhibiting enoyl reductase .

Mode of Action

TCS acts by permeating the bacterial cell wall and disrupting membrane activities . It has been found to bind with low affinity to both the androgen receptor and the estrogen receptor, where both agonistic and antagonistic responses have been observed .

Biochemical Pathways

TCS affects various biochemical pathways. Its active metabolite, 2,4-D, inhibits growth at the tips of stems and roots . In bacteria, TCS interferes with fatty acid synthesis by inhibiting enoyl reductase . It also affects the plasticity of cell walls, influences the amount of protein production, and increases ethylene production .

Pharmacokinetics

The pharmacokinetics of TCS involves its absorption, distribution, metabolism, and excretion (ADME). TCS is lipophilic, suggesting its potential for bioaccumulation in fatty tissues . It can reach the systemic circulation through dermal, oral, or intra-vaginal administration . TCS is biotransformed in vitro using human and rat liver fractions, leading to the formation of oxidative metabolites, reactive metabolites, and glucuronide and sulfate conjugates .

Result of Action

The action of TCS results in the prevention of bacterial propagation and eventual cell death . Tcs is considered an endocrine disruptor, and it has been shown to disrupt thyroid hormone homeostasis and possibly the reproductive axis . It is highly toxic to algae and exerts reproductive and developmental effects in some fish .

Action Environment

TCS is commonly detected in aquatic ecosystems, as it is only partially removed during the wastewater treatment process . Its presence in chlorinated water raises toxicity concerns, as carcinogenic metabolites such as chlorophenols may be generated in the presence of residual chlorine . The continuous exposure of aquatic organisms to TCS, coupled with its bioaccumulation potential, have led to detectable levels of the antimicrobial in a number of aquatic species .

Biochemical Analysis

Biochemical Properties

4-(2,4-Dichlorophenoxy)phenol plays a pivotal role in biochemical reactions, particularly in the degradation of herbicides such as 2,4-dichlorophenoxyacetic acid. This compound interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in the degradation pathways of chlorinated phenols, such as monooxygenases and dioxygenases . These interactions facilitate the breakdown of the compound into less harmful substances, thereby contributing to its biodegradation.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that exposure to this compound can lead to alterations in the expression of genes involved in detoxification processes . Additionally, it can impact cellular metabolism by modulating the activity of key metabolic enzymes, thereby affecting the overall metabolic flux within the cell.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It has been found to inhibit certain enzymes involved in the degradation of chlorinated compounds, such as catechol 2,3-dioxygenase . This inhibition can lead to the accumulation of intermediate compounds, which may have further implications for cellular function. Additionally, this compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

The effects of this compound over time in laboratory settings have been extensively studied. This compound exhibits varying degrees of stability and degradation depending on the environmental conditions. In vitro studies have shown that this compound can degrade over time, leading to the formation of by-products that may have different biochemical properties . Long-term exposure to this compound has been associated with changes in cellular function, including alterations in enzyme activity and gene expression.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound may not exhibit significant toxic effects. At higher doses, it can lead to adverse effects such as oxidative stress, liver damage, and disruptions in metabolic processes . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound exerts its maximum impact on cellular function.

Metabolic Pathways

This compound is involved in several metabolic pathways, including those related to the degradation of chlorinated phenols. It interacts with enzymes such as monooxygenases and dioxygenases, which facilitate its breakdown into less harmful metabolites . These metabolic pathways are crucial for the detoxification of the compound and its subsequent elimination from the body.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes, allowing it to accumulate in specific cellular compartments . The distribution of this compound within tissues is influenced by factors such as its lipophilicity and affinity for binding proteins.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound can be targeted to specific compartments or organelles within the cell through post-translational modifications and targeting signals . The localization of this compound within subcellular compartments can influence its interactions with biomolecules and its overall biochemical effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,4-Dichlorophenoxy)phenol typically involves the reaction of 2,4-dichlorophenol with phenol under specific conditions. One common method includes the diazotization of 2,4-dichloroaniline followed by a coupling reaction with phenol. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pH conditions .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale chemical reactors where the reactants are combined and processed under optimized conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

4-(2,4-Dichlorophenoxy)phenol undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form quinones and other oxidized derivatives.

Reduction: Reduction reactions can convert it into less chlorinated phenols.

Substitution: It can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Nucleophiles like hydroxide ions, amines, and thiols can be used under basic or acidic conditions

Major Products Formed

Oxidation: Quinones and chlorinated quinones.

Reduction: Less chlorinated phenols and phenol derivatives.

Substitution: Various substituted phenols depending on the nucleophile used

Scientific Research Applications

4-(2,4-Dichlorophenoxy)phenol has a wide range of applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a standard for analytical methods.

Biology: Employed in studies related to antimicrobial activity and enzyme inhibition.

Medicine: Investigated for its potential use in developing antiseptic and disinfectant formulations.

Industry: Utilized in the production of antimicrobial coatings, preservatives, and other chemical products .

Comparison with Similar Compounds

Similar Compounds

2,4-Dichlorophenol: A precursor to 4-(2,4-Dichlorophenoxy)phenol, used in the synthesis of herbicides.

Triclosan: A widely used antimicrobial agent with a similar structure, known for its use in personal care products.

2,4-Dichlorophenoxyacetic acid: An herbicide with structural similarities, used in agriculture

Uniqueness

This compound is unique due to its specific combination of antimicrobial properties and chemical stability. Unlike some similar compounds, it is less prone to degradation and can be used in a wider range of applications, including industrial and medical settings .

Properties

IUPAC Name |

4-(2,4-dichlorophenoxy)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8Cl2O2/c13-8-1-6-12(11(14)7-8)16-10-4-2-9(15)3-5-10/h1-7,15H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPRSKCAGYLXDCY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1O)OC2=C(C=C(C=C2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8Cl2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3068259 | |

| Record name | Phenol, 4-(2,4-dichlorophenoxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3068259 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40843-73-0 | |

| Record name | 4-(2,4-Dichlorophenoxy)phenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=40843-73-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(2,4-Dichlorophenoxy)phenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040843730 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenol, 4-(2,4-dichlorophenoxy)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Phenol, 4-(2,4-dichlorophenoxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3068259 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(2,4-dichlorophenoxy)phenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.079 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-(2,4-DICHLOROPHENOXY)PHENOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4DWA4SN6HT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How is 4-(2,4-Dichlorophenoxy)phenol formed in the environment?

A: this compound is a major degradation product of the herbicide diclofop-methyl. Research indicates that diclofop-methyl undergoes microbial degradation in soil, leading to the formation of this compound as an intermediate metabolite. [, , , , , ] This degradation process is influenced by factors like soil type, pH, and microbial activity.

Q2: What analytical techniques are used to identify and quantify this compound in environmental and laboratory settings?

A: Several analytical techniques are employed to identify and quantify this compound. Gas chromatography coupled with mass spectrometry (GC/MS) is commonly used to identify and quantify this compound in environmental samples and degradation studies. [, , ] Thin-layer chromatography (TLC) can also be used for identifying this compound based on its relative retention factor (Rf) on silica gel plates. []

Q3: Can electrochemical methods be used to degrade diclofop-methyl and its metabolites?

A: Research indicates that electrochemical methods, particularly using boron-doped diamond electrodes, can effectively degrade diclofop-methyl. [] This process involves the cleavage of the aryloxy propionic ester bond, leading to the formation of this compound. [] Further oxidation can result in the complete mineralization of the compound. The efficiency of this degradation process is influenced by factors such as current density. []

Q4: How does this compound impact algae, and is its toxicity related to its degradation?

A: this compound exhibits significant toxicity to freshwater microalgae species like Chlorella pyrenoidosa, Chlorella vulgaris, and Scenedesmus obliquus. [] Interestingly, the toxicity of diclofop-methyl and its metabolites appears to correlate with their degradability in algal suspensions. [] This suggests that the degradation process itself might contribute to the overall toxicity of diclofop-methyl in aquatic ecosystems.

Q5: Can mass spectrometry be used to study the degradation products of diclofop-methyl?

A: Yes, collision-induced dissociation mass spectrometry (CID-MS) is a valuable tool for analyzing the degradation products of diclofop-methyl. [] By analyzing the fragmentation patterns of the parent ion, researchers can identify characteristic product ions that correspond to specific degradation products like this compound and 4-(2,4-dichlorophenoxy)dehydrophenetole. [] This information helps elucidate the degradation pathways and the formation of key metabolites.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Oxirane, 2,2'-[9H-fluoren-9-ylidenebis(4,1-phenyleneoxymethylene)]bis-](/img/structure/B1294727.png)

![2-Propanol, 1-[2-(2-methoxy-1-methylethoxy)-1-methylethoxy]-](/img/structure/B1294742.png)